molecular formula C25H21F2NO4 B13996714 Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid

Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid

Cat. No.: B13996714
M. Wt: 437.4 g/mol
InChI Key: OQCXBZUIICELHH-INIZCTEOSA-N
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Description

Fmoc-(S)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is a fluorinated, non-natural amino acid derivative used in peptide synthesis and drug development. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS), while the 2,4-difluorobenzyl substituent introduces steric bulk and lipophilicity, enhancing metabolic stability and influencing target binding interactions. This compound is particularly valuable in designing peptide-based therapeutics due to its resistance to enzymatic degradation and tunable physicochemical properties .

Properties

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

IUPAC Name

(2S)-2-[(2,4-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H21F2NO4/c26-17-10-9-15(23(27)12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1

InChI Key

OQCXBZUIICELHH-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C=C(C=C4)F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=C(C=C4)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid typically involves multiple steps. One common approach is to start with the synthesis of the 2,4-difluorobenzylamine, which can be achieved through the reduction of 2,4-difluorobenzonitrile . The resulting 2,4-difluorobenzylamine is then coupled with a suitable amino acid derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, particularly involving the fluorine atoms on the benzyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a fluorinated amino acid derivative with a fluorenylmethoxycarbonyl (Fmoc) protective group. It features a chiral center at the 3-position and a difluorobenzyl moiety, influencing its chemical and biological properties. The molecular formula is C25H23F2NO4C_{25}H_{23}F_2NO_4 and the molecular weight is approximately 347.32 g/mol. The uniqueness of this compound lies in the specific arrangement of two fluorine atoms on the benzyl ring, making it a building block for synthesizing peptides with enhanced stability or altered biological activities due to fluorination.

Scientific Research Applications

Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is studied for its potential biological activities. The introduction of fluorine atoms can enhance the metabolic stability of peptides and influence their interactions with biological targets. It may exhibit unique properties in terms of enzyme inhibition and receptor binding due to its structural modifications. Studies focus on its interactions with various biological molecules, where the presence of fluorine may alter binding affinities and selectivities compared to non-fluorinated analogs, making it a subject of interest in drug design and development. Research indicates that fluorinated compounds can exhibit enhanced interactions with target proteins due to improved lipophilicity and steric effects.

Peptide Synthesis
Fmoc-(S)-3-amino-3-(2,4-dichlorophenyl)propionic acid serves as a protecting group in peptide synthesis, allowing for the selective modification of amino acids . Its stability under various conditions makes it a preferred choice for researchers in organic chemistry .

Drug Development
The unique structure of Fmoc-(S)-3-amino-3-(2,4-dichlorophenyl)propionic acid is beneficial in the design of novel pharmaceuticals, particularly in creating compounds with enhanced bioactivity and specificity for targeted therapies .

Structural Similarity

Several compounds share structural similarities with Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid:

Compound NameStructural FeaturesUnique Aspects
Fmoc-3-amino-2,2-difluoro-propionic acidSimilar Fmoc protection; different fluorination patternContains two fluorine atoms on the propionic chain
Fmoc-3-amino-3-(2-nitrophenyl)propionic acidDifferent aromatic substitutionContains a nitro group instead of fluorines
(S)-Fmoc-2-amino-3-decyloxy-propionic acidDifferent alkoxy substitutionFeatures an alkoxy group instead of a difluorobenzyl moiety
2-amino-3-(2,4-difluorophenyl)propanoic acidDifferent phenyl substitution patternContains different positions for fluorine on the phenyl ring

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group provides protection during synthesis, allowing for selective reactions. The 2,4-difluorobenzyl moiety can interact with biological targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Fmoc-Protected Amino Acid Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups References
Fmoc-(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid 2,4-Difluorobenzyl C25H20F2N2O4* ~438.44 (estimated) Fmoc, carboxylic acid, benzyl
Fmoc-(R)-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid 3-Trifluoromethylphenyl C24H18F3NO4 449.40 Fmoc, carboxylic acid, CF3
Fmoc-L-Phe(4-NHBoc)-OH 4-(Boc-amino)phenyl C29H30N2O6 502.56 Fmoc, Boc, carboxylic acid
Fmoc-L-2-Chloro-4-fluorophenylalanine 2-Chloro-4-fluorophenyl C24H19ClFNO4 439.86 Fmoc, Cl, F, carboxylic acid
Fmoc-8-amino-3,6-dioxaoctanoic Acid PEG2 linker C21H23NO6 385.41 Fmoc, ether, carboxylic acid

*Estimated based on structural analogs.

Key Observations :

  • Electron-Withdrawing Groups : The 2,4-difluorobenzyl group in the target compound contrasts with the 3-trifluoromethyl group in ’s analog. Both enhance lipophilicity, but the CF3 group in increases electronegativity more significantly .
  • Halogenation : ’s 2-chloro-4-fluorophenylalanine combines Cl and F substituents, which may improve receptor binding via halogen bonding but increases steric hindrance compared to the target compound .
  • PEG Linkers : ’s PEG-containing derivative exhibits higher hydrophilicity, making it suitable for improving solubility in aqueous systems .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name LogP (Predicted) Solubility (Polar Solvents) Stability in SPPS
This compound 3.8 (estimated) Moderate in DMF/DMSO High (stable to piperidine)
Fmoc-(R)-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid 4.2 Low in water, high in DCM Moderate
Fmoc-L-Phe(4-NHBoc)-OH 2.5 High in DMF High
Fmoc-8-amino-3,6-dioxaoctanoic Acid 1.9 High in water/MeOH Low (acid-sensitive)

Key Findings :

  • The target compound’s moderate solubility in DMF/DMSO balances synthetic utility and purification ease, whereas ’s PEG derivative sacrifices lipophilicity for aqueous compatibility .
  • The Boc-protected amino group in ’s compound enhances stability during SPPS but requires acidic deprotection conditions .

Biological Activity

Fmoc-(S)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is a fluorinated amino acid derivative that has gained attention in medicinal chemistry and peptide synthesis due to its unique biological properties. The incorporation of fluorine atoms into organic compounds often enhances their biological activity, stability, and lipophilicity. This article delves into the biological activity of this compound, highlighting its significance in drug development and peptide synthesis, supported by relevant research findings and data.

Structure and Composition

  • Molecular Formula : C₁₉H₁₉F₂N₃O₄
  • Molecular Weight : Approximately 425.44 g/mol
  • Functional Groups :
    • Fmoc (fluorenylmethoxycarbonyl) protecting group
    • Difluorobenzyl moiety

Physical Properties

PropertyValue
Density1.255 g/cm³
Boiling Point555.3 ºC at 760 mmHg
Flash Point289.6 ºC

The biological activity of this compound is primarily attributed to its structural features:

  • Enhanced Lipophilicity : The difluorobenzyl group increases the compound's ability to permeate cell membranes, which can enhance its bioavailability and efficacy in biological systems.
  • Electrophilic Properties : The presence of fluorine atoms allows the compound to engage in electrophilic aromatic substitution reactions, potentially altering the reactivity of biological targets.

Applications in Drug Development

Fluorinated amino acids like this compound are valuable in drug discovery for several reasons:

  • Improved Metabolic Stability : The incorporation of fluorine can protect compounds from metabolic degradation.
  • Modulation of Biological Pathways : This compound has been shown to interact with various biological targets, influencing pathways relevant to disease states.

Case Studies and Research Findings

  • Peptide Synthesis : this compound is utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique properties enable the creation of peptides with enhanced stability and bioactivity compared to non-fluorinated analogs .
  • Antifungal Activity : Research has demonstrated that fluorinated amino acids exhibit antifungal properties. For instance, a study found that compounds similar to this compound displayed significant inhibition against various fungal strains, suggesting potential therapeutic applications .
  • Bioconjugation : The compound can be employed in bioconjugation processes, facilitating the attachment of biomolecules for targeted drug delivery systems. This is particularly useful in creating diagnostics and therapeutics that require specific targeting mechanisms .

Comparative Analysis with Related Compounds

To understand the significance of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Fmoc-(S)-3-amino-2-methylpropanoic acidC₁₉H₁₉NO₄Lacks fluorine; simpler structure
Fmoc-(S)-3-amino-3-(2-fluorophenyl)propionic acidC₂₁H₂₂FNO₄Contains a single fluorine atom
Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acidC₂₁H₂₂N₂O₄Contains a nitro group; different electronic properties

This comparison illustrates how the dual fluorination in this compound enhances its biological activity compared to non-fluorinated or singly fluorinated analogs.

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